N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide
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Overview
Description
N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound features a coumarin moiety linked to an acetamide group through a phenylmethyl bridge, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide typically involves the reaction of 3-formylcoumarin with benzylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acetylated using acetic anhydride to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The biological activity of N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2H-chromen-3-yl)cyclohexane-carboxamide
- N-(2-oxo-2H-chromen-3-yl)benzamide
- N-(2-oxo-2H-chromen-3-yl)acetamide
Uniqueness
N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide stands out due to its unique phenylmethyl bridge, which enhances its stability and biological activity compared to other coumarin derivatives. This structural feature allows for more effective interactions with molecular targets, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
92508-56-0 |
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Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-[(2-oxochromen-3-yl)-phenylmethyl]acetamide |
InChI |
InChI=1S/C18H15NO3/c1-12(20)19-17(13-7-3-2-4-8-13)15-11-14-9-5-6-10-16(14)22-18(15)21/h2-11,17H,1H3,(H,19,20) |
InChI Key |
BTKIFGHYOVXIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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